molecular formula C18H16N4O3S B10952106 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10952106
M. Wt: 368.4 g/mol
InChI Key: OVGVMGSRIPCLMU-UHFFFAOYSA-N
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Description

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the Fischer indole cyclization, which is a key reaction in the synthesis of indole derivatives . The reaction conditions typically involve the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other indole derivatives such as:

The uniqueness of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3S/c1-24-12-4-5-14-13(9-12)11(10-20-14)6-7-19-17(23)18-21-16(22-25-18)15-3-2-8-26-15/h2-5,8-10,20H,6-7H2,1H3,(H,19,23)

InChI Key

OVGVMGSRIPCLMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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